molecular formula C12H16N2O B2573434 1-[4-(Aminomethyl)phenyl]piperidin-2-one CAS No. 444002-98-6

1-[4-(Aminomethyl)phenyl]piperidin-2-one

Cat. No.: B2573434
CAS No.: 444002-98-6
M. Wt: 204.273
InChI Key: IGFLLQNIGPBMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Aminomethyl)phenyl]piperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperidinone ring substituted with an aminomethylphenyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one typically involves the reaction of 4-(aminomethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]piperidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. This compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Aminomethyl)phenyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethylphenyl group and the piperidinone ring allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLLQNIGPBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 41 mg of copper iodide, 1.82 g of tripotassium phosphate, 38 mg of N,N′-dimethylethylenediamine, 1.00 g of 1-(4-iodophenyl)methyl amine, and 510 mg of 2-piperidone was added 4.29 mL of toluene, followed by stirring at 80° C. overnight under an argon atmosphere. The reaction liquid was filtered through Celite, the filtrate was then concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to obtain 552 mg of 1-[4-(aminomethyl)phenyl]piperidine-2-one.
Name
tripotassium phosphate
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
catalyst
Reaction Step One
Quantity
4.29 mL
Type
solvent
Reaction Step Two

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